(R)-2-tert-Butyl 3-methyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2,3(9H)-dicarboxylate
Description
The compound (R)-2-tert-Butyl 3-methyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2,3(9H)-dicarboxylate (CAS: 1240613-17-5) features a pyrido[3,4-b]indole core, a bicyclic heteroaromatic system with fused pyridine and indole rings. Its structure includes:
Properties
IUPAC Name |
2-O-tert-butyl 3-O-methyl (3R)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-18(2,3)24-17(22)20-10-14-12(9-15(20)16(21)23-4)11-7-5-6-8-13(11)19-14/h5-8,15,19H,9-10H2,1-4H3/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCRBMQFEVKESR-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)OC)C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2=C(C[C@@H]1C(=O)OC)C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R)-2-tert-Butyl 3-methyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2,3(9H)-dicarboxylate typically involves multiple steps, starting with the construction of the indole core. Common synthetic routes include:
Friedel-Crafts Acylation: This method involves the acylation of an indole derivative using an acid chloride in the presence of a Lewis acid catalyst.
Reduction Reactions: The reduction of intermediates using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) is often employed.
Protection and Deprotection: Protecting groups may be used to shield functional groups during intermediate steps, followed by deprotection at the final stages.
Industrial Production Methods: Industrial-scale production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of specific catalysts to enhance reaction efficiency.
Types of Reactions:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions are typically carried out using agents such as LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: LiAlH4 and NaBH4 are standard reducing agents.
Substitution: Nucleophiles such as amines or halides are used, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indoles or other derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (R)-2-tert-Butyl 3-methyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2,3(9H)-dicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₈H₂₂N₂O₄
- Molar Mass : 330.38 g/mol
- Density : 1.248 g/cm³ (predicted)
- Boiling Point : 471.9°C (predicted)
- Storage : Sealed, dry conditions at 2–8°C .
This compound is used in pharmaceutical research, particularly in alkaloid synthesis and chiral catalysis. However, its stereochemical ambiguity (R vs. 3S) requires careful validation in applications .
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table compares key attributes of the target compound with analogs:
| Compound Name | CAS | Core Structure | Substituents | Molecular Formula | Molar Mass (g/mol) | Storage |
|---|---|---|---|---|---|---|
| (R)-2-tert-Butyl 3-methyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2,3(9H)-dicarboxylate | 1240613-17-5 | Pyrido[3,4-b]indole | 2-tert-butyl, 3-methyl esters | C₁₈H₂₂N₂O₄ | 330.38 | Sealed, dry, 2–8°C |
| Di-tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2,9-dicarboxylate | 1196075-55-4 | Pyrido[3,4-b]indole | 2-tert-butyl, 9-tert-butyl esters | C₂₁H₂₈N₂O₄ | 372.46 | Sealed, dry, 2–8°C |
| 1,2-Di-tert-butyl 5-methyl-1H-indazole-1,2-(3H)-dicarboxylate | — | Indazole | 1,2-di-tert-butyl, 5-methyl | C₁₇H₂₄N₂O₄ | 320.39 | Not specified |
| Diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate | — | Imidazo[1,2-a]pyridine | 5,6-diethyl, 8-cyano, 7-(4-nitrophenyl) | C₂₄H₂₃N₅O₆ | 477.48 | Not specified |
Key Observations :
Core Heterocycle :
- The target compound and ’s analog share a pyridoindole core, whereas and feature indazole and imidazopyridine systems, respectively. Pyridoindoles are prized for their resemblance to bioactive alkaloids like β-carbolines .
- Indazole derivatives () exhibit higher synthetic yields (91–95%) due to stable intermediates in CuI-catalyzed cyclization .
Substituent Effects: The tert-butyl group enhances steric bulk and metabolic stability. Replacing one tert-butyl with a methyl ester (target compound vs. Electron-withdrawing groups (e.g., ’s nitro and cyano substituents) lower reactivity in nucleophilic substitutions compared to ester-protected analogs .
Stereochemical Considerations: The (3S)-configured analog (CAS: 1240613-17-5) is structurally analogous to the (R)-form in the question. Discrepancies in stereochemical descriptors may arise from nomenclature conventions (Cahn-Ingold-Prelog vs. positional numbering) .
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